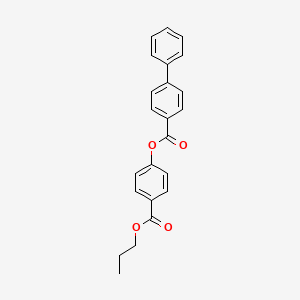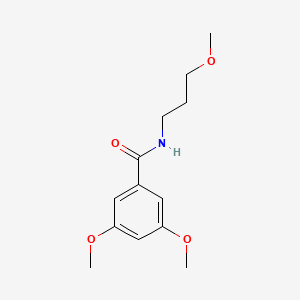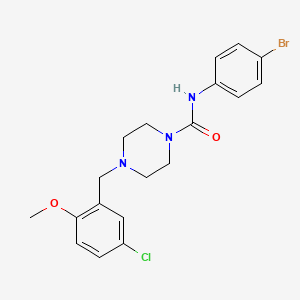
4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate
Übersicht
Beschreibung
4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PCBPOC and is a type of ester that is synthesized through a specific chemical process.
Wissenschaftliche Forschungsanwendungen
4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate has been studied for its potential applications in various fields, including organic electronics, liquid crystals, and materials science. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting polymers, which can be used in electronic devices such as solar cells and transistors. In liquid crystals, this compound has been used as a mesogenic compound, which can form liquid crystalline phases with other compounds. In materials science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate is not well understood. However, it is believed that this compound interacts with other molecules through non-covalent interactions, such as van der Waals forces and hydrogen bonding. These interactions can lead to the formation of new materials or the modification of existing materials.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed that this compound is non-toxic and has low solubility in water. Therefore, it is unlikely to have significant effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate in lab experiments is its high purity, which can lead to more reliable results. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are many future directions for research on 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate. One direction is the synthesis of new materials using this compound as a building block. Another direction is the modification of existing materials using this compound. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including organic electronics, liquid crystals, and materials science. Its synthesis method involves a specific chemical process, and it is believed to interact with other molecules through non-covalent interactions. While there is limited information available on its biochemical and physiological effects, it is unlikely to have significant effects on living organisms. Overall, there are many future directions for research on this compound, and it is an exciting compound to study in the field of scientific research.
Eigenschaften
IUPAC Name |
(4-propoxycarbonylphenyl) 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O4/c1-2-16-26-22(24)19-12-14-21(15-13-19)27-23(25)20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXKLRQSJHYQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-5-bromo-2-furamide](/img/structure/B4700553.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4700565.png)
![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4700577.png)
![5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B4700580.png)

![2-(methylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4700594.png)

![2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4700608.png)
![[9-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4700609.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4700617.png)
![N-(4-tert-butylcyclohexyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700620.png)
![7-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4700629.png)
![methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4700639.png)

